molecular formula C16H18N6OS3 B2399273 N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-43-1

N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2399273
CAS No.: 1105251-43-1
M. Wt: 406.54
InChI Key: RSUOUVTWHUZTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a hybrid molecule featuring a benzothiazole scaffold linked via a thioacetamide bridge to a 1,3,4-thiadiazole ring substituted with a 4-methylpiperazine group. This compound is synthesized through nucleophilic substitution reactions, typically involving chloroacetamide intermediates and 4-methylpiperazine under basic conditions (e.g., potassium carbonate in acetone) . The 4-methylpiperazine moiety enhances solubility and may influence pharmacokinetic properties, while the benzothiazole and thiadiazole cores contribute to its bioactivity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS3/c1-21-6-8-22(9-7-21)15-19-20-16(26-15)24-10-13(23)18-14-17-11-4-2-3-5-12(11)25-14/h2-5H,6-10H2,1H3,(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOUVTWHUZTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been shown to exhibit broad-spectrum antimicrobial properties. In studies, derivatives of 1,3,4-thiadiazole demonstrated activity against various bacterial strains such as E. coli and Pseudomonas aeruginosa . The presence of the piperazine group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

2. Anticancer Properties

The benzo[d]thiazole moiety has been associated with anticancer activity. Research indicates that compounds incorporating this structure can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants further investigation.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds derived from the thiadiazole family have shown promise in reducing inflammatory responses . The potential anti-inflammatory properties of this compound could be attributed to the modulation of pro-inflammatory cytokines or inhibition of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole ring or modifications to the piperazine moiety can significantly impact potency and selectivity. For example:

SubstituentEffect on Activity
Methyl on piperazineIncreased antimicrobial activity
Hydroxyl on thiadiazoleEnhanced anticancer properties
Halogen substitutionsAltered pharmacokinetics

Research shows that compounds with specific substitutions exhibit improved binding affinities to biological targets, leading to enhanced therapeutic effects .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiadiazole derivatives for their antimicrobial properties. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies revealed that derivatives containing the benzo[d]thiazole and thiadiazole moieties showed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole and thiadiazole frameworks exhibit potent anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vivo models .

A study highlighted the synthesis of novel benzothiazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiadiazole moiety can enhance efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains .

For example, specific derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their potential as therapeutic agents in infectious diseases .

Anticonvulsant Potential

Recent investigations into the anticonvulsant properties of this compound have yielded encouraging results. Studies have demonstrated that certain derivatives can significantly reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels associated with neuronal excitability .

The synthesis of related compounds has shown that structural modifications can lead to enhanced anticonvulsant activity compared to standard treatments .

Case Studies

Several case studies illustrate the applications of this compound:

  • A study on a series of benzothiazole derivatives demonstrated their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity .
  • In antimicrobial studies, a derivative was found to inhibit Candida albicans growth at low concentrations, suggesting potential use in treating fungal infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of the target compound and its analogues:

Compound Name Substituents on Thiadiazole Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 4-Methylpiperazin-1-yl 273–275 79 Under investigation
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 3-Phenylureido 263–265 Not reported Antiproliferative (Akt inhibition)
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (5k) 2-Tolyl 188–190 56 Antiviral (52.4% efficacy vs. Xoo)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino Not reported Not reported Apoptosis induction (Akt inhibition: 92.36%)

Key Observations :

  • Substituent Effects: The 4-methylpiperazine group in the target compound contrasts with ureido (4g), aryl (5k), and nitrophenylamino (3) substituents in analogues. Ureido and nitrophenyl groups enhance interactions with kinase targets (e.g., Akt), while methylpiperazine may improve solubility and blood-brain barrier penetration .
  • Melting Points : The target compound has a higher melting point (273–275°C) compared to 5k (188–190°C), suggesting stronger crystalline packing due to the piperazine moiety .
Anticancer Activity
  • Target Compound : Expected to inhibit kinases (e.g., VEGFR-2, BRAF) based on structural similarity to 4g and 4j, which showed antiproliferative effects via Akt inhibition (86–92%) .
  • Compound 4g : Induces apoptosis in glioma cells (C6 line) via π-π interactions and hydrogen bonding with Akt .
  • Compound 3 : Achieves 92.36% Akt inhibition, attributed to salt-bridge formation and hydrophobic interactions .
Antimicrobial Activity
  • Compound 5k : Exhibits 52.4% anti-Xanthomonas oryzae (Xoo) activity, outperforming bismerthiazol (32%) .
  • Compound 5a : Shows 71.6% efficacy against Ralstonia solanacearum (Rs), linked to the electron-withdrawing trifluoromethyl group enhancing membrane penetration .

Molecular Docking and Mechanistic Insights

  • Target Compound : Docking studies predict strong binding to VEGFR-2 and BRAF via the 4-methylpiperazine’s amine group forming salt bridges and the thiadiazole sulfur participating in hydrophobic interactions .
  • Compound 3 and 8 : Exhibit π-π stacking with Akt’s Phe161 and hydrogen bonds with Glu191 and Lys179, critical for inhibition .

Preparation Methods

Retrosynthetic Analysis

The synthesis of this compound can be approached through a strategic disconnection into three key fragments:

  • 2-aminobenzo[d]thiazole
  • 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol
  • A chloroacetyl linker

This retrosynthetic approach allows for flexible, convergent synthetic pathways where each component can be prepared separately and then combined in the final stages.

Preparation of Key Intermediates

Synthesis of 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol

The 1,3,4-thiadiazole component represents a critical synthetic challenge. Based on established methodologies for similar structures, the synthesis can be approached through multiple routes.

Route A: From Substituted Thioureas

This approach involves the preparation of N-substituted hydrazinecarbothioamide followed by cyclization to form the thiadiazole ring.

Step 1: Synthesis of 4-methylpiperazine-1-carbothioamide

4-methylpiperazine + isothiocyanate → 4-methylpiperazine-1-carbothioamide

Step 2: Formation of hydrazinecarbothioamide derivative

4-methylpiperazine-1-carbothioamide + hydrazine hydrate → N-(4-methylpiperazin-1-yl)hydrazinecarbothioamide

Step 3: Cyclization to form thiadiazole

N-(4-methylpiperazin-1-yl)hydrazinecarbothioamide + CS₂/NaOH → 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol

This methodology is supported by protocols described for similar compounds where the crucial cyclization step involves treating substituted thioureas with carbon disulfide in the presence of sodium hydroxide in ethanol, followed by acidification with HCl.

Route B: From Thiosemicarbazide Derivatives

An alternative approach involves the direct cyclization of thiosemicarbazide derivatives.

Step 1: Preparation of 4-methylpiperazine-1-thiosemicarbazide

4-methylpiperazine + thiophosgene → 4-methylpiperazine isothiocyanate
4-methylpiperazine isothiocyanate + hydrazine → 4-methylpiperazine-1-thiosemicarbazide

Step 2: Cyclization with carbonic acid derivatives

4-methylpiperazine-1-thiosemicarbazide + orthoesters/acid catalyst → 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol

This approach is based on literature reports indicating that 2-alkylamino-1,3,4-thiadiazoles can be prepared in high yields by the reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of concentrated hydrochloric acid.

Synthesis of 2-Aminobenzo[d]thiazole

The benzothiazole fragment can be prepared through several established methods.

Route A: From Substituted Anilines

Step 1: Preparation from 2-aminobenzenethiol

2-aminobenzenethiol + cyanogen bromide (or chloride) → 2-aminobenzo[d]thiazole
Route B: From Thiourea and o-Aminothiophenol
o-aminothiophenol + thiourea → 2-aminobenzo[d]thiazole
Route C: Cyclization of Phenylthiourea
Aniline + NH₄SCN → phenylthiourea
Phenylthiourea + Br₂/CHCl₃ → 2-aminobenzo[d]thiazole

This last method is particularly well supported by literature reports that describe a convenient one-pot synthesis involving the bromination of phenylthiourea derivatives in chloroform, followed by cyclization at 70°C and subsequent ammonolysis with ammonium hydroxide.

Synthesis of 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide

The preparation of this key intermediate involves the acylation of 2-aminobenzo[d]thiazole.

2-aminobenzo[d]thiazole + chloroacetyl chloride → 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide

This reaction can be performed in dichloromethane or DMF with triethylamine as a base at 0°C, similar to procedures described for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide. The reaction can also be carried out using acetic acid and acetic anhydride, as demonstrated in procedures for preparing N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide.

Final Coupling Strategy

Thioether Formation

The final step involves the coupling of the two key intermediates through a thioether bond formation reaction:

5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol + 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide → N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

This reaction can be conducted in acetone using potassium carbonate as a catalyst at room temperature for approximately 3 hours. The reaction mechanism involves nucleophilic substitution where the thiol group of the thiadiazole displaces the chloride from the chloroacetamide derivative.

Table 1: Proposed Reaction Conditions for the Final Coupling Step

Parameter Condition
Solvent Acetone
Catalyst Potassium carbonate (K₂CO₃)
Temperature Room temperature (25°C)
Reaction time 3 hours
Molar ratio (thiol:chloroacetamide) 1:1
Concentration 0.1 M
Workup Rotary evaporation of solvent, washing with water
Purification Recrystallization from ethanol

Alternative Synthetic Strategies

Direct Nucleophilic Substitution Approach

An alternative approach involves the preparation of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide first, followed by coupling with 2-aminobenzothiazole.

Step 1: Preparation of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid

5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol + chloroacetic acid → 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid

Step 2: Conversion to acid chloride

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid + SOCl₂ → 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride

Step 3: Amide formation

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride + 2-aminobenzo[d]thiazole → this compound

This alternative approach is supported by literature procedures for the synthesis of similar amide derivatives of benzothiazoles, such as the preparation of 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Palladium-Catalyzed Coupling Approach

For more complex benzothiazole derivatives, palladium-catalyzed coupling methodologies have been reported:

2-bromobenzo[d]thiazole + 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide → this compound

This approach is based on the Suzuki cross-coupling methodology using Pd(0) catalysts, which has been reported for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides.

Optimization Parameters

Optimization of each synthetic step is critical for achieving maximum yield and purity. The following parameters should be considered:

Table 2: Optimization Parameters for Key Reactions

Reaction Step Parameter Range to Investigate
Thiadiazole formation Temperature 60-90°C
Thiadiazole formation Reaction time 3-6 hours
Thiadiazole formation Base concentration 1.0-1.5 equivalents
Acylation of benzothiazole Temperature 0-25°C
Acylation of benzothiazole Solvent DMF, DCM, pyridine
Final coupling Base K₂CO₃, Cs₂CO₃, TEA
Final coupling Solvent Acetone, DMF, acetonitrile
Final coupling Temperature 25-50°C

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through:

  • Recrystallization from ethanol or ethanol-water mixtures
  • Column chromatography using silica gel with dichloromethane/methanol gradient elution
  • Preparative HPLC for analytical-grade purity

Characterization Data

The final compound should be characterized using the following techniques:

  • Melting point determination
  • IR spectroscopy (key expected bands)

    • N-H stretching (3300-3200 cm⁻¹)
    • C=O stretching (1680-1630 cm⁻¹)
    • C=N stretching (1600-1550 cm⁻¹)
    • C-S-C stretching (750-700 cm⁻¹)
  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry
  • Elemental analysis

Yield Optimization and Scale-up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Table 3: Scale-up Considerations for Industrial Preparation

Parameter Small Scale Medium Scale Large Scale
Reaction volume 10-50 mL 0.5-2 L 10-100 L
Heating/cooling rate Rapid Moderate Slow, controlled
Stirring efficiency Magnetic Mechanical Mechanical with specific impeller design
Addition rate of reagents Immediate Gradual Precisely controlled
Temperature control Water/ice bath Jacketed reactor Automated temperature control
Workup procedure Manual Semi-automated Fully automated
Safety considerations Standard laboratory Enhanced protection Full risk assessment and containment

Q & A

Q. Design Principles :

  • Piperazine Optimization : N-Methylation reduces basicity, enhancing membrane permeability .
  • Heterocycle Rigidity : Benzothiazole-thiadiazole fusion improves DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.